molecular formula C23H22N2O3 B248401 1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

カタログ番号 B248401
分子量: 374.4 g/mol
InChIキー: KZXDYMFVCJINRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine, commonly known as MN-25, is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of JWH-018, which is a well-known synthetic cannabinoid.

作用機序

MN-25 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. This results in the activation of various signaling pathways, leading to the observed physiological effects of the compound.
Biochemical and Physiological Effects:
MN-25 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. MN-25 has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MN-25 has been shown to have neuroprotective effects in animal models of neurological disorders.

実験室実験の利点と制限

One advantage of using MN-25 in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of these receptors and the associated signaling pathways. However, one limitation of using MN-25 is its relatively short half-life, which may limit its effectiveness in certain experiments.

将来の方向性

There are several future directions for the study of MN-25. One potential direction is the development of more potent and selective synthetic cannabinoids based on the structure of MN-25. Additionally, further research is needed to fully understand the mechanisms underlying the observed therapeutic effects of MN-25. Finally, clinical trials are needed to determine the safety and efficacy of MN-25 in humans.

合成法

The synthesis of MN-25 involves the reaction of 1-(3-methoxybenzoyl)piperazine with 1-naphthoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

科学的研究の応用

MN-25 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MN-25 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

特性

製品名

1-(3-Methoxybenzoyl)-4-(1-naphthoyl)piperazine

分子式

C23H22N2O3

分子量

374.4 g/mol

IUPAC名

(3-methoxyphenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H22N2O3/c1-28-19-9-4-8-18(16-19)22(26)24-12-14-25(15-13-24)23(27)21-11-5-7-17-6-2-3-10-20(17)21/h2-11,16H,12-15H2,1H3

InChIキー

KZXDYMFVCJINRJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

正規SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。